![molecular formula C17H21N5O4S2 B2669419 2-((5-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-46-1](/img/structure/B2669419.png)
2-((5-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiadiazole ring, and a dimethoxybenzoyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The piperazine ring provides a basic nitrogen center, the dimethoxybenzoyl group could participate in various hydrogen bonding interactions, and the thiadiazole ring could contribute to aromatic stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring could contribute to its basicity, the dimethoxybenzoyl group could influence its solubility, and the thiadiazole ring could affect its stability .Scientific Research Applications
Synthesis and Biological Activity
Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized to investigate their biological activities. These compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential agricultural applications in combating bacterial infections in crops. Additionally, certain derivatives showed antiviral activity against tobacco mosaic virus, suggesting a pathway for developing antiviral agents (Xia, 2015).
Antimicrobial and Antitumor Evaluation
Research has focused on the antimicrobial and antitumor evaluation of novel N-substituted-2-amino-1,3,4-thiadiazoles. Some of these compounds exhibited promising cytotoxicity and antioxidant activities, indicating their potential as therapeutic agents against cancer and microbial infections (Hamama, Gouda, Badr, & Zoorob, 2013).
Anticholinesterase Activity
Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for their anticholinesterase properties. Some derivatives showed inhibitory effects comparable to Donepezil, highlighting their potential in treating neurodegenerative disorders like Alzheimer's disease (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Antileishmanicidal Activity
Compounds with 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole structures were synthesized and exhibited strong leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam. This suggests their potential in developing new treatments for leishmaniasis, a neglected tropical disease (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[5-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-25-12-5-3-4-11(14(12)26-2)15(24)21-6-8-22(9-7-21)16-19-20-17(28-16)27-10-13(18)23/h3-5H,6-10H2,1-2H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPSEXOTUGGLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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